Minamestane

Content Navigation

Researchers seeking pure estrogen-depletion in AR-positive models often encounter confounding androgenic cross-talk from Exemestane or Formestane. Minamestane (FCE-24928) provides an irreversible aromatase inhibition mechanism that completely lacks androgen receptor binding affinity, eliminating this artifact.

- No androgen receptor interaction - avoids AR-mediated compensatory signaling.

- Rapid enzyme inactivation half-life of 4.0 min, over 3× faster than Exemestane, enabling precise temporal control.

- Superior in vivo potency (ED50=1.2 mg/kg s.c.) allows dose sparing, reducing vehicle-induced stress in rodent models.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

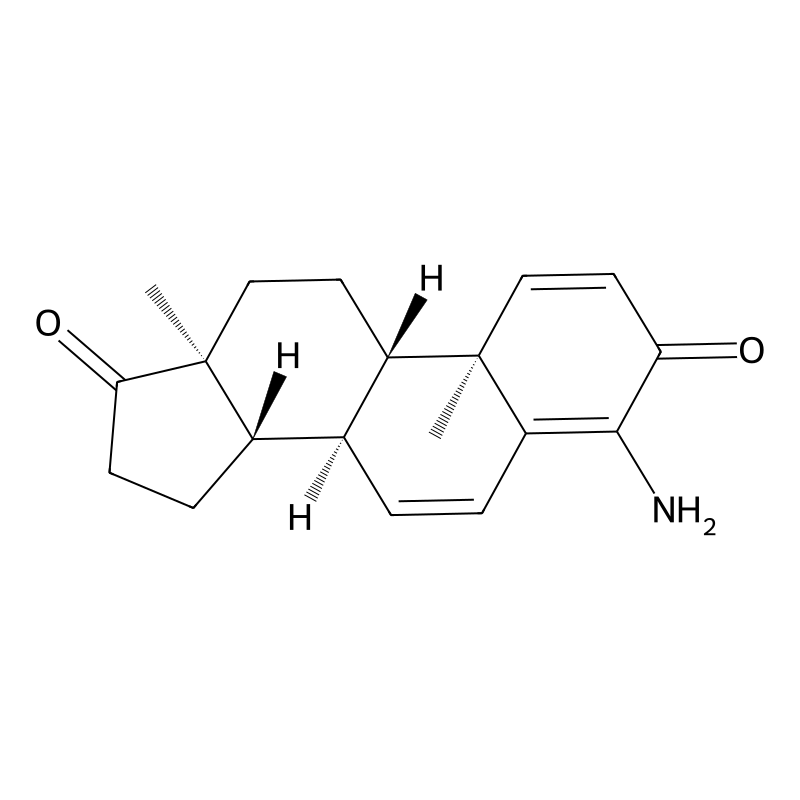

Minamestane (developmental code FCE-24928) is a potent, steroidal, irreversible mechanism-based inhibitor of the aromatase enzyme (CYP19A1). Structurally defined as 4-aminoandrosta-1,4,6-triene-3,17-dione, it functions as a suicide substrate that permanently inactivates aromatase, thereby halting the conversion of androgens to estrogens. In the context of procurement and material selection, Minamestane is primarily sourced for advanced endocrine research, oncology modeling, and highly specific steroidogenesis assays. Its primary commercial and scientific value lies in its exceptional selectivity; unlike closely related steroidal analogs that exhibit residual cross-reactivity, Minamestane provides a pure estrogen-depletion mechanism without confounding off-target receptor activation[1].

Research Fit

Substituting Minamestane with more ubiquitous in-class steroidal aromatase inhibitors, such as Exemestane (FCE 24304) or Formestane (4-OHA), introduces critical confounding variables into sensitive experimental workflows. While these analogs share the same core mechanism of irreversible aromatase inhibition, both Exemestane and Formestane possess slight but measurable intrinsic androgenic activity and bind to the androgen receptor[1]. In procurement for hormone-dependent cancer research or precise endocrine modeling, using an analog with residual androgenicity can trigger compensatory androgen receptor (AR) signaling, skewing assay results and compromising data reproducibility. Furthermore, generic substitutes exhibit significantly slower enzyme inactivation kinetics, meaning that direct substitution will alter the temporal dynamics of in vitro biochemical assays [1].

Substitution Risk

Absence of Androgenic Activity

A critical differentiator for Minamestane is its complete lack of off-target androgenic activity, a known limitation of its structural analogs. In comparative receptor binding assays, Minamestane demonstrated no significant binding affinity for the androgen receptor, and in immature castrated rat models, it showed zero intrinsic androgenic activity at doses up to 100 mg/kg/day s.c. In direct contrast, Exemestane and Formestane exhibited measurable androgen receptor binding affinities (0.21% and 0.25% of DHT, respectively), with Exemestane inducing androgenic effects at just 10 mg/kg s.c. [1].

| Evidence Dimension | Androgen receptor binding and in vivo androgenicity |

| Target Compound Data | 0% AR binding affinity; no androgenic activity at 100 mg/kg/day |

| Comparator Or Baseline | Exemestane (0.21% AR binding; androgenic at 10 mg/kg/day) |

| Quantified Difference | Absolute elimination of off-target AR activation compared to >0.2% cross-reactivity for analogs |

| Conditions | Receptor binding assay and immature castrated rat model (ventral prostate weight) |

Procuring Minamestane ensures that estrogen-deprivation models are not inadvertently confounded by simultaneous androgen receptor agonism, ensuring pure assay reproducibility.

Accelerated Aromatase Inactivation

Minamestane operates as a significantly faster suicide substrate than its closest commercial analog, Exemestane. In evaluations using human placental aromatase, Minamestane caused time-dependent, irreversible enzyme inactivation with a half-life (t1/2) of just 4.0 minutes. In the same direct head-to-head assay, Exemestane required 13.9 minutes to achieve the same level of inactivation [1].

| Evidence Dimension | Aromatase inactivation half-life (t1/2) |

| Target Compound Data | 4.0 minutes |

| Comparator Or Baseline | Exemestane (13.9 minutes) |

| Quantified Difference | Minamestane inactivates the target enzyme 3.47 times faster than Exemestane |

| Conditions | In vitro human placental aromatase time-dependent inhibition assay |

Faster inactivation kinetics are critical for time-sensitive biochemical assays and pulse-chase experiments where rapid, precise suppression of estrogen biosynthesis is required.

Superior In Vivo Potency

When selected for in vivo applications, Minamestane demonstrates higher absolute potency than both Exemestane and Formestane. In PMSG-treated rat models measuring the reduction of microsomal ovarian aromatase activity 24 hours post-dosing, Minamestane achieved an ED50 of 1.2 mg/kg via subcutaneous administration. In contrast, Exemestane required an ED50 of 1.8 mg/kg, and Formestane required 3.1 mg/kg to achieve equivalent suppression [1].

| Evidence Dimension | ED50 for in vivo aromatase suppression (s.c.) |

| Target Compound Data | 1.2 mg/kg |

| Comparator Or Baseline | Exemestane (1.8 mg/kg) and Formestane (3.1 mg/kg) |

| Quantified Difference | Minamestane requires 33% less dose than Exemestane and 61% less dose than Formestane for 50% suppression |

| Conditions | PMSG-treated rat model, microsomal ovarian aromatase activity measured 24h post-dose |

Higher in vivo potency allows researchers to utilize lower doses, minimizing vehicle-related toxicity and reducing overall material consumption during large-scale preclinical screening.

AR-Positive Estrogen Deprivation Models

Because Minamestane completely lacks the androgen receptor binding affinity seen in Exemestane and Formestane, it is the optimal choice for in vitro and in vivo models of ER-positive/AR-positive breast and prostate cancers. Using Minamestane ensures that the observed cellular responses are strictly due to estrogen withdrawal, without the confounding variable of simultaneous androgenic stimulation [1].

Rapid-Kinetic Steroidogenesis Assays

With an enzyme inactivation half-life of just 4.0 minutes (more than 3 times faster than Exemestane), Minamestane is highly suited for biochemical assays requiring rapid, irreversible aromatase blockade. This allows for precise temporal control over estrogen synthesis in pulse-chase experiments and real-time metabolic tracking workflows [1].

High-Potency Preclinical Screening

In large-scale in vivo pharmacology studies, Minamestane's superior subcutaneous potency (ED50 = 1.2 mg/kg) makes it highly valuable. Procurement of this specific compound allows for significant dose sparing compared to Formestane (ED50 = 3.1 mg/kg), thereby reducing the required solvent volumes and minimizing vehicle-induced stress or toxicity in rodent models [1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types